molecular formula C10H17ClN2O3S B2625554 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1856062-64-0

5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2625554
CAS No.: 1856062-64-0
M. Wt: 280.77
InChI Key: QKUBCHMUBJFRHV-UHFFFAOYSA-N
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Description

5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a sulfonyl chloride group attached to the pyrazole ring, which makes it a versatile intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps

    Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of sec-Butoxymethyl and Ethyl Groups: The sec-butoxymethyl group can be introduced through an alkylation reaction using sec-butyl bromide and a suitable base. The ethyl group can be introduced through a similar alkylation reaction using ethyl bromide.

    Introduction of the Sulfonyl Chloride Group: The final step involves the reaction of the pyrazole derivative with chlorosulfonic acid or thionyl chloride to introduce the sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Electrophilic Aromatic Substitution:

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents include sodium borohydride or lithium aluminum hydride.

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, oxidized or reduced pyrazole derivatives, and substituted pyrazole compounds.

Scientific Research Applications

5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophiles to form sulfonamide derivatives. This reactivity is exploited in various chemical and biological applications, including enzyme inhibition and drug development.

Comparison with Similar Compounds

Similar Compounds

    5-(sec-butoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a methyl group instead of an ethyl group.

    5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole-3-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at a different position on the pyrazole ring.

    5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

Uniqueness

The uniqueness of 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the sec-butoxymethyl and ethyl groups enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and various scientific research applications.

Properties

IUPAC Name

5-(butan-2-yloxymethyl)-1-ethylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O3S/c1-4-8(3)16-7-9-10(17(11,14)15)6-12-13(9)5-2/h6,8H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUBCHMUBJFRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=C(C=NN1CC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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